molecular formula C11H18O B14688164 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol CAS No. 26675-10-5

4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol

Cat. No.: B14688164
CAS No.: 26675-10-5
M. Wt: 166.26 g/mol
InChI Key: ZRALQUNYQUFRDO-UHFFFAOYSA-N
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Description

4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a chemical compound with a complex structure that includes multiple rings and a hydroxyl group. This compound is part of the octahydronaphthalene family, which is known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or esters .

Scientific Research Applications

4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 4a-Ethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
  • 4a-Methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • 2-((4aS,8R,8aR)-4a,8-Dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol

Uniqueness

4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific methyl and hydroxyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

26675-10-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

InChI

InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8,10,12H,2-7H2,1H3

InChI Key

ZRALQUNYQUFRDO-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1=CC(CC2)O

Origin of Product

United States

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